molecular formula C14H20N2O3S B2777114 (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide CAS No. 2411330-30-6

(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide

Cat. No. B2777114
CAS RN: 2411330-30-6
M. Wt: 296.39
InChI Key: FCZOQHBNUDJAOT-SNAWJCMRSA-N
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Description

(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide is a chemical compound that belongs to the family of enamide compounds. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide for lab experiments include its potential applications in the field of medicinal chemistry, its ability to inhibit HDAC enzymes, and its anticancer, anti-inflammatory, and analgesic properties. The limitations include the need for further research to determine its safety and efficacy in humans and the potential for side effects.

Future Directions

There are several future directions for the research on (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide. These include:
1. Further studies to determine the safety and efficacy of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide in humans.
2. Investigation of the potential applications of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide in the treatment of other diseases, such as neurodegenerative disorders.
3. Development of more potent and selective HDAC inhibitors based on the structure of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide.
4. Investigation of the potential use of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide in combination with other anticancer agents to enhance their efficacy.
Conclusion:
(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide is a promising compound that has potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties, and its mechanism of action involves the inhibition of HDAC enzymes. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide involves the reaction of N-(4-methylsulfonylphenyl)acetamide with dimethylformamide dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction gives (E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide as the final product.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has also been found to be effective against various types of cancer, including breast, lung, and colon cancer.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16(2)10-4-5-14(17)15-11-12-6-8-13(9-7-12)20(3,18)19/h4-9H,10-11H2,1-3H3,(H,15,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZOQHBNUDJAOT-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[(4-methylsulfonylphenyl)methyl]but-2-enamide

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